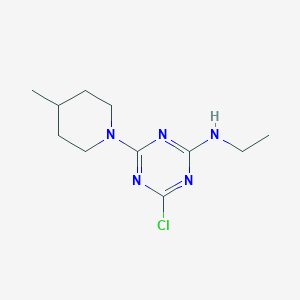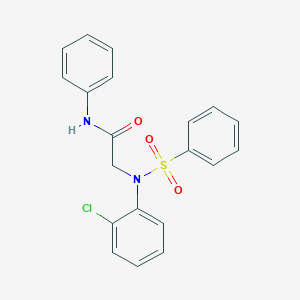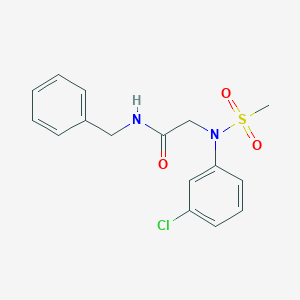![molecular formula C18H20FNO B258577 N-[2-(butan-2-yl)phenyl]-2-(3-fluorophenyl)acetamide](/img/structure/B258577.png)
N-[2-(butan-2-yl)phenyl]-2-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(butan-2-yl)phenyl]-2-(3-fluorophenyl)acetamide, also known as Fluorphenibut, is a synthetic derivative of the neurotransmitter γ-aminobutyric acid (GABA). It was first synthesized in the Soviet Union in the 1960s and has been studied for its potential use as an anxiolytic, nootropic, and sleep aid.
Mécanisme D'action
N-[2-(butan-2-yl)phenyl]-2-(3-fluorophenyl)acetamidet acts as a GABA analogue, binding to GABA receptors in the brain and increasing GABA levels. This can lead to a calming and sedative effect, as well as a reduction in anxiety and stress.
Biochemical and Physiological Effects:
N-[2-(butan-2-yl)phenyl]-2-(3-fluorophenyl)acetamidet has been shown to increase GABA levels in the brain, which can lead to a reduction in anxiety and stress. It may also have sedative effects, as well as potential nootropic effects on cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(butan-2-yl)phenyl]-2-(3-fluorophenyl)acetamidet has potential advantages for lab experiments, as it may be useful in studying the effects of GABA on the brain and behavior. However, its use may be limited by its potential sedative effects and potential for abuse.
Orientations Futures
There are several potential future directions for research on N-[2-(butan-2-yl)phenyl]-2-(3-fluorophenyl)acetamidet. These include further studies on its potential anxiolytic and sleep aid effects, as well as its potential nootropic effects on cognitive function and memory. Additionally, more research is needed to determine the safety and potential side effects of N-[2-(butan-2-yl)phenyl]-2-(3-fluorophenyl)acetamidet, as well as its potential for abuse and addiction.
Méthodes De Synthèse
N-[2-(butan-2-yl)phenyl]-2-(3-fluorophenyl)acetamidet is synthesized by reacting 3-fluorophenylacetonitrile with 2-butylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then hydrolyzed with hydrochloric acid to yield the final product.
Applications De Recherche Scientifique
N-[2-(butan-2-yl)phenyl]-2-(3-fluorophenyl)acetamidet has been studied for its potential use as an anxiolytic and sleep aid. It has been shown to increase GABA levels in the brain, which can lead to a calming and sedative effect. It has also been studied for its potential nootropic effects, as it may improve cognitive function and memory.
Propriétés
Formule moléculaire |
C18H20FNO |
|---|---|
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
N-(2-butan-2-ylphenyl)-2-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H20FNO/c1-3-13(2)16-9-4-5-10-17(16)20-18(21)12-14-7-6-8-15(19)11-14/h4-11,13H,3,12H2,1-2H3,(H,20,21) |
Clé InChI |
ATJAWHNZAQOZDA-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CC2=CC(=CC=C2)F |
SMILES canonique |
CCC(C)C1=CC=CC=C1NC(=O)CC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B258497.png)
![2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B258498.png)
![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)

![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)

![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)

![2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B258512.png)
![N-(2,4-dimethylphenyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258513.png)
![N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258516.png)

